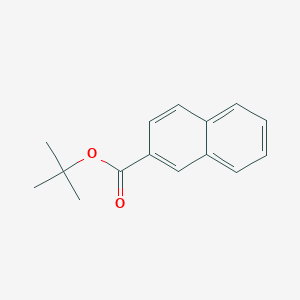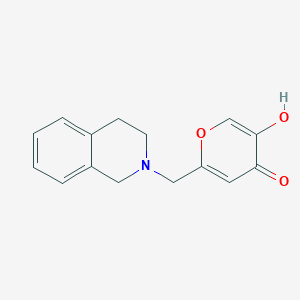
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a dihydroisoquinoline moiety with a hydroxy-pyranone ring, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroisoquinoline with a suitable aldehyde or ketone under acidic conditions to form the intermediate, which is then cyclized to form the final product. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid monohydrate and solvents like ethanol at reflux temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can also be advantageous for large-scale production due to their reusability and ease of separation from the reaction mixture .
化学反应分析
Types of Reactions
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy and pyranone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
科学研究应用
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways essential for the survival of pathogens or the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acid: This compound shares the dihydroisoquinoline moiety and has been studied for its selective inhibition of aldo-keto reductase AKR1C3.
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocycle with significant biological activities.
Uniqueness
What sets 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one apart is its unique combination of the dihydroisoquinoline and hydroxy-pyranone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxypyran-4-one |
InChI |
InChI=1S/C15H15NO3/c17-14-7-13(19-10-15(14)18)9-16-6-5-11-3-1-2-4-12(11)8-16/h1-4,7,10,18H,5-6,8-9H2 |
InChI 键 |
MHSHKYQGEAQPMA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
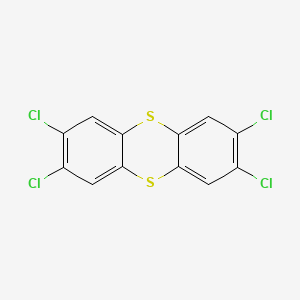

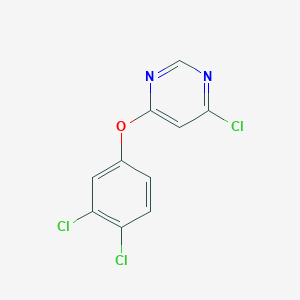


![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
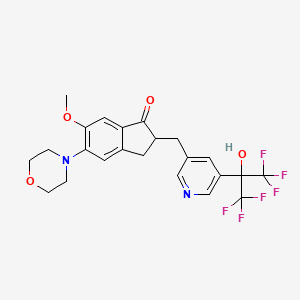

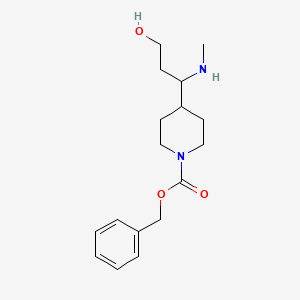

![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
